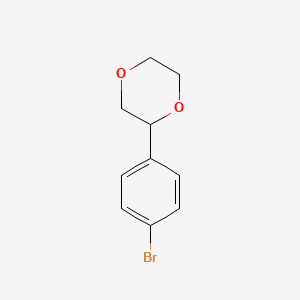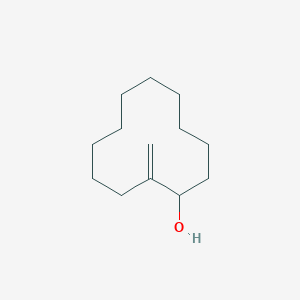
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyran-2-yloxy group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in material science.
作用機序
The mechanism of action of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The methoxy and tetrahydropyran-2-yloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
2-Methoxytetrahydropyran: A simpler analog with only a methoxy group and a tetrahydropyran ring.
2-Methoxypyridine: Lacks the tetrahydropyran-2-yloxy group, making it less complex.
Tetrahydro-2H-pyran-2-ol: Contains the tetrahydropyran ring but lacks the pyridine structure.
Uniqueness
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is unique due to the presence of both the methoxy and tetrahydropyran-2-yloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-methoxy-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3 |
InChIキー |
LPIWPJMRMFZDRW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)


![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)

